molecular formula C9H13N3OS B13940427 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-4-one

1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-4-one

Cat. No.: B13940427
M. Wt: 211.29 g/mol
InChI Key: UBMLJWSIJFYCJA-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-4-one is a heterocyclic compound that features a thiadiazole ring fused with a piperidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-4-one typically involves the reaction of ethyl hydrazinecarbodithioate with an appropriate piperidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ketone groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential as an anticancer agent, leveraging its ability to interfere with DNA replication.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes involved in DNA replication, leading to cell death. The compound’s ability to cross cellular membranes allows it to reach intracellular targets effectively.

Comparison with Similar Compounds

    1,3,4-Thiadiazole: A closely related compound with similar biological activities.

    1,2,4-Thiadiazole: Another isomer with distinct chemical properties.

    Piperidinone Derivatives: Compounds with a piperidinone core structure, often used in medicinal chemistry.

Uniqueness: 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-4-one stands out due to its unique combination of a thiadiazole ring and a piperidinone structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

1-(3-ethyl-1,2,4-thiadiazol-5-yl)piperidin-4-one

InChI

InChI=1S/C9H13N3OS/c1-2-8-10-9(14-11-8)12-5-3-7(13)4-6-12/h2-6H2,1H3

InChI Key

UBMLJWSIJFYCJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC(=N1)N2CCC(=O)CC2

Origin of Product

United States

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